molecular formula C16H13F3N3NaO2S B1662234 Lansoprazole sodium CAS No. 226904-00-3

Lansoprazole sodium

Cat. No.: B1662234
CAS No.: 226904-00-3
M. Wt: 391.3 g/mol
InChI Key: OTGPYEHFRKGRIZ-UHFFFAOYSA-N
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Description

AG-1749 sodium, also known as lansoprazole sodium, is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is a benzimidazole derivative with antisecretory and antiulcer activities. This compound is effective in treating conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sodium involves several steps. The key intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole, is prepared through a series of reactions. The reaction of the intermediate with phosphorus trichloride and acetic acid eliminates the N-oxide group, resulting in the formation of sulfanylmethylpyridine. This compound is then oxidized with tert-butyl hydroperoxide in ethanol to yield the target sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lansoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C18 .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include phosphorus trichloride, acetic acid, tert-butyl hydroperoxide, and ethanol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound include sulphone and 5-hydroxylated metabolites. These metabolites are further processed in the body and excreted primarily through urine .

Scientific Research Applications

Lansoprazole sodium has a wide range of scientific research applications:

Mechanism of Action

Lansoprazole sodium is a prodrug that requires protonation in an acidic environment to become activatedThis inhibition prevents the final step of acid production, thereby reducing gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lansoprazole sodium is unique due to its high potency and effectiveness in inhibiting gastric acid secretion. It has a favorable pharmacokinetic profile, with rapid absorption and extensive metabolism, making it a preferred choice for treating acid-related disorders .

Properties

IUPAC Name

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGPYEHFRKGRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226904-00-3
Record name Lansoprazole sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LANSOPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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